1-Ethyl-2,4-dimethoxybenzene
Overview
Description
1-Ethyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups and one ethyl group are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-dimethoxybenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy groups, which activate the benzene ring towards electrophiles.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative under strong oxidizing conditions.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a typical method.
Major Products:
Halogenation: Produces halogenated derivatives of this compound.
Nitration: Yields nitro derivatives.
Oxidation: Forms carboxylic acid derivatives.
Scientific Research Applications
1-Ethyl-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-2,4-dimethoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups, which donate electron density through resonance and inductive effects. This activation makes the ring more susceptible to electrophilic attack, facilitating various substitution reactions . In biological systems, the compound may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins.
Comparison with Similar Compounds
1-Methoxy-2,4-dimethylbenzene: Similar structure but with methyl groups instead of an ethyl group.
1-Ethyl-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness: 1-Ethyl-2,4-dimethoxybenzene is unique due to the presence of both ethyl and methoxy groups, which provide a distinct combination of electronic and steric effects. This combination influences its reactivity and applications in ways that differ from its analogs .
Properties
IUPAC Name |
1-ethyl-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJYMHASJFSHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335372 | |
Record name | Benzene, 1,3-dimethoxy-4-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19672-03-8 | |
Record name | 1-Ethyl-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19672-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dimethoxy-4-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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